N-(2,6-二甲基苯基)-1-乙基-2-氧代-1,2-二氢-1,8-萘啶-3-甲酰胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

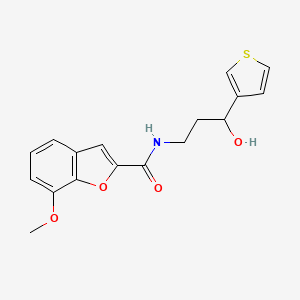

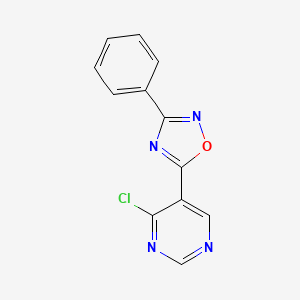

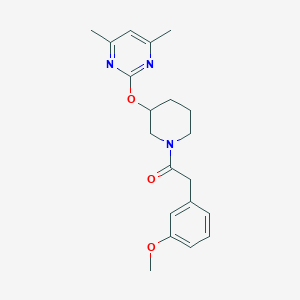

The compound "N-(2,6-dimethylphenyl)-1-ethyl-2-oxo-1,2-dihydro-1,8-naphthyridine-3-carboxamide" is a derivative of 2-oxo-1,8-naphthyridine-3-carboxylic acid, which is a class of compounds known for their biological activities, including gastric antisecretory properties and cytotoxic activities against various cancer cell lines. These compounds have been synthesized and tested for their potential use in medical applications, such as treating gastric secretions and as antitumor agents .

Synthesis Analysis

The synthesis of related 2-oxo-1,8-naphthyridine-3-carboxamide derivatives involves various methods. One approach includes treating ethyl 2-chloropyridine-3-carboxylate with lithium enolate of N,N-dimethylacetamide, followed by a reaction with aryl isocyanates in the presence of sodium hydride to yield the desired products . Another method involves the reaction of 2-aminonicotinic acid with ethyl N,N-dialkylmalonamate and phosphorus oxychloride to obtain N,N-dialkyl-4-chloro-1,2-dihydro-2-oxo-1,8-naphthyridine-3-carboxamides, which can be further modified to produce various substituted derivatives . Additionally, a tandem SNAr-addition-elimination reaction has been used to prepare N-substituted 1,4-dihydro-4-oxo-1,8-naphthyridine-3-carboxylate esters .

Molecular Structure Analysis

The molecular structure of these compounds typically includes a 1,8-naphthyridine core with various substituents that influence their biological activity. The presence of a 2,6-dimethylphenyl group and an ethyl group in the compound of interest suggests that it may have unique properties compared to other derivatives. The structure-activity relationships described in the literature indicate that small changes in the molecular structure can significantly impact the potency and selectivity of these compounds .

Chemical Reactions Analysis

The chemical reactivity of these compounds is influenced by the functional groups present in the molecule. The carboxamide group, in particular, is a key site for further chemical modifications, which can lead to a wide range of derivatives with varying biological activities. The presence of the 2-oxo group in the naphthyridine ring also plays a crucial role in the compound's reactivity, potentially allowing for further functionalization or participation in biological interactions .

Physical and Chemical Properties Analysis

The physical and chemical properties of these compounds, such as solubility, melting point, and stability, are determined by their molecular structure. The presence of the dimethylphenyl and ethyl groups may affect the lipophilicity of the compound, which in turn can influence its absorption and distribution in biological systems. The intercalation with DNA, as observed in related compounds, suggests that these derivatives can bind to biological macromolecules, which is important for their antitumor activity . The physicochemical properties also dictate the compound's suitability for formulation into pharmaceutical preparations and its potential as a therapeutic agent .

科学研究应用

合成和细胞毒性活性

这种化合物衍生物的一个重要应用领域是开发针对癌细胞的细胞毒性剂。例如,已经合成了苯并[b][1,6]萘啶的甲酰胺衍生物,并测试了它们对小鼠 P388 白血病、刘易斯肺癌和人 Jurkat 白血病细胞系的生长抑制特性。大多数化合物显示出有效的细胞毒性,一些化合物显示出 IC50 值低于 10 nM。发现单剂量对患有结肠 38 肿瘤的小鼠中的某些衍生物具有治愈作用,突出了这些化合物在癌症治疗中的潜力 (Deady 等人,2003)。

抗菌活性

此外,已经合成了一些衍生物并评估了它们的抗菌特性。测试了含有肽键的 7-甲基-4-氧代-1,8-萘啶-3-甲酰胺手性直链,并显示出抗菌活性,表明它们具有作为抗菌剂的潜力 (Khalifa 等人,2016)。

DNA 结合和抗癌特性

另一个关键应用是开发具有抗癌特性的 DNA 结合剂。例如,衍生物 SN 28049 已显示出对小鼠结肠 38 腺癌的治愈活性。它作为有效的 DNA 结合拓扑异构酶 II 毒物,提供高抗肿瘤活性,这可能是由于其在肿瘤组织中的选择性摄取和保留。这一特性强调了此类化合物在新抗癌疗法设计中的重要性 (Lukka 等人,2010)。

化学合成

此类化合物的合成涉及复杂的化学反应。4-取代-2-甲基-5-氧代-5,6-二氢-1,6-萘啶-3-甲酸乙酯在涉及氨基亚甲基化的反应中合成,展示了核心结构的化学多功能性和各种应用的修饰潜力 (Balogh 等人,2009)。

作用机制

Target of Action

The primary target of N-(2,6-dimethylphenyl)-1-ethyl-2-oxo-1,2-dihydro-1,8-naphthyridine-3-carboxamide is the sodium channel protein type 5 subunit alpha . This protein plays a crucial role in the propagation of action potentials in neurons and muscle cells.

Mode of Action

N-(2,6-dimethylphenyl)-1-ethyl-2-oxo-1,2-dihydro-1,8-naphthyridine-3-carboxamide acts by inhibiting the sodium channels on the neuronal cell membrane . This limits the spread of seizure activity and reduces seizure propagation. The compound binds preferentially to the inactive state of the sodium channels .

Biochemical Pathways

The compound’s action affects the sodium ion transport pathways . By inhibiting sodium channels, it disrupts the normal flow of sodium ions, which is essential for generating action potentials. This leads to a decrease in neuronal excitability and a reduction in the propagation of seizures .

Pharmacokinetics

Similar compounds have been shown to be well absorbed with bioavailability approaching 100 percent . They undergo extensive first-pass metabolism, resulting in a lower bioavailability . More research is needed to fully understand the ADME properties of this specific compound.

Result of Action

The inhibition of sodium channels by N-(2,6-dimethylphenyl)-1-ethyl-2-oxo-1,2-dihydro-1,8-naphthyridine-3-carboxamide leads to a decrease in neuronal excitability. This results in a reduction in the propagation of seizures, providing a therapeutic effect for conditions like epilepsy .

Action Environment

Environmental factors can influence the action, efficacy, and stability of N-(2,6-dimethylphenyl)-1-ethyl-2-oxo-1,2-dihydro-1,8-naphthyridine-3-carboxamide. Factors such as pH, temperature, and the presence of other substances can affect the compound’s stability and its interaction with its target . .

属性

IUPAC Name |

N-(2,6-dimethylphenyl)-1-ethyl-2-oxo-1,8-naphthyridine-3-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H19N3O2/c1-4-22-17-14(9-6-10-20-17)11-15(19(22)24)18(23)21-16-12(2)7-5-8-13(16)3/h5-11H,4H2,1-3H3,(H,21,23) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BFRZJFONXRPKCJ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1C2=C(C=CC=N2)C=C(C1=O)C(=O)NC3=C(C=CC=C3C)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H19N3O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

321.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![4-[(2-Fluoro-5-nitrophenyl)carbonyl]pyridine](/img/structure/B2516962.png)

![(Z)-N-(3-allyl-4-methoxybenzo[d]thiazol-2(3H)-ylidene)-3-fluorobenzamide](/img/structure/B2516967.png)

![N-(3-Imidazol-1-ylpropyl)-2-[6-(3-methylphenyl)-2-oxo-10-thia-1,5,6,8-tetrazatricyclo[7.3.0.03,7]dodeca-3(7),4,8-trien-12-yl]acetamide](/img/structure/B2516968.png)

![3-(2-chlorobenzyl)-2-((2-fluorobenzyl)thio)pyrido[2,3-d]pyrimidin-4(3H)-one](/img/structure/B2516970.png)

![1-(benzo[d][1,3]dioxole-5-carbonyl)-N-(6-methylpyridin-2-yl)azetidine-3-carboxamide](/img/structure/B2516975.png)